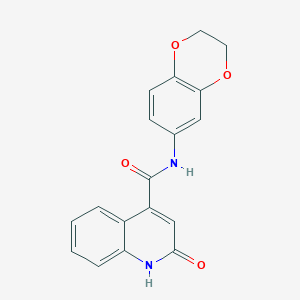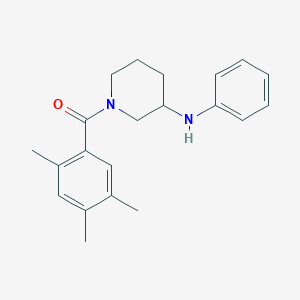![molecular formula C16H22N2O4S B5373251 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS belongs to the class of sulfonyl-containing compounds, which have been known to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of specific enzymes and receptors involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine in lab experiments is its high purity and stability, which makes it easy to handle and store. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to explore the potential therapeutic applications of this compound in various diseases. Additionally, the development of more cost-effective synthesis methods for this compound may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. The synthesis of this compound involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. This compound has been found to inhibit the activity of specific enzymes and receptors involved in various cellular processes. This compound has been shown to exhibit a wide range of biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to new discoveries and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The final product is obtained as a white solid with a melting point of 119-121°C. The purity of this compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15-7-6-13(23(20,21)18-10-4-5-11-18)12-14(15)16(19)17-8-2-3-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULQRITZCYBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5373170.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5373177.png)
![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)

![3-[7-acetyl-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5373204.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![1-{4-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5373239.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![3-{2-[allyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5373262.png)